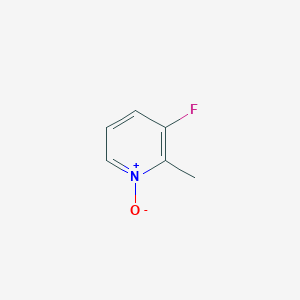

3-Fluoro-2-methylpyridine 1-oxide

Description

Properties

IUPAC Name |

3-fluoro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFJXDPNAWWVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=[N+]1[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599957 | |

| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113209-81-7 | |

| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 3 Fluoro 2 Methylpyridine 1 Oxide

Reactivity Governed by the N-Oxide Moiety

The N-oxide group is a dominant force in the reactivity of the pyridine (B92270) ring, significantly influencing its electronic properties and, consequently, its interaction with both nucleophiles and electrophiles.

Nucleophilic Activation and Electrophilic Substitution Patterns

The N-oxide functionality in pyridine N-oxides, including 3-Fluoro-2-methylpyridine (B130116) 1-oxide, enhances the ring's susceptibility to both nucleophilic and electrophilic attacks, albeit at different positions. The oxygen atom, being electron-rich, can donate electron density into the pyridine ring through resonance, increasing the electron density at the 2- and 4-positions. This makes the ring more reactive towards electrophiles at these positions compared to the parent pyridine.

Conversely, the positively charged nitrogen atom withdraws electron density from the ring, making the 2- and 4-positions electron-deficient and thus more susceptible to nucleophilic attack. This dual reactivity allows for a range of transformations that are not readily achievable with the corresponding pyridine. The presence of the N-oxide group has been shown to be crucial in facilitating nucleophilic substitution reactions. For instance, the N-oxide can activate the pyridine ring, making it more amenable to reactions that would otherwise be challenging. nih.govrsc.org

Some electrophilic substitutions on pyridine rings are effectively carried out using the pyridine N-oxide derivative, followed by a deoxygenation step. The introduction of the oxygen atom prevents reactions at the nitrogen atom and promotes substitution at the 2- and 4-carbons. wikipedia.org

Role in Regioselectivity and Site-Specific Transformations

The N-oxide group plays a pivotal role in directing the regioselectivity of chemical reactions. For nucleophilic substitutions, the attack is generally favored at the C2 and C4 positions due to the electron-withdrawing nature of the N-oxide. This directing effect is a powerful tool for chemists to achieve site-specific functionalization of the pyridine ring.

In the context of 3-Fluoro-2-methylpyridine 1-oxide, the inherent directing effects of the N-oxide are further modulated by the electronic properties of the fluorine and methyl substituents. The fluorine atom at the 3-position is electron-withdrawing, which can further influence the electron distribution within the ring and potentially affect the preferred sites of nucleophilic and electrophilic attack.

Research has demonstrated that the N-oxide group can direct nucleophilic attack to positions that might not be favored in the absence of this group. For example, in some pyridine N-oxide systems, the presence of the N-oxide facilitates meta-fluorination, a transformation that is typically difficult to achieve in pyridine rings. nih.gov This highlights the N-oxide's ability to override the typical substitution patterns of pyridines. Furthermore, in reactions involving the addition of amine-derived nucleophiles to aza-arene N-oxides, substitution is predominantly observed at the 2-position. acs.org

Fluorine-Directed Reactivity in Pyridine N-Oxide Systems

The fluorine atom at the 3-position of this compound introduces unique reactivity patterns, influencing reaction pathways and in some cases, acting as a leaving group.

Influence of the Fluorine Atom on Reaction Pathways

The high electronegativity of the fluorine atom significantly impacts the electronic landscape of the pyridine N-oxide ring. As a strong electron-withdrawing group, it reduces the electron density of the ring, which can affect the rates and outcomes of various reactions. pipzine-chem.com This electron withdrawal can enhance the electrophilicity of the carbon atom to which it is attached, making it a potential site for nucleophilic attack.

The presence of a fluorine atom can influence the regioselectivity of reactions. In nucleophilic aromatic substitution reactions, the position of the fluorine atom can direct incoming nucleophiles to specific sites on the ring. The interplay between the directing effects of the N-oxide and the fluorine atom can lead to complex but often predictable reaction outcomes.

Fluorine as a Leaving Group in Chemical Transformations

In nucleophilic aromatic substitution (SNAr) reactions, fluoride (B91410) can be a surprisingly good leaving group. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine that makes the attached carbon more electrophilic. reddit.com

While fluorine is generally considered a poor leaving group in aliphatic SN2 reactions due to the strength of the C-F bond, its role in aromatic systems is different. reddit.com In the context of this compound, the fluorine atom at the 3-position could potentially be displaced by a strong nucleophile, particularly if the reaction conditions are favorable for SNAr. This transformation would allow for the introduction of a variety of functional groups at the 3-position of the pyridine ring.

Transformations Involving the Methyl Group

The methyl group at the 2-position of this compound is also a site for potential chemical transformations. While the pyridine ring and the N-oxide moiety are often the primary centers of reactivity, the methyl group can undergo reactions under specific conditions.

For instance, the methyl group can be subjected to oxidation, halogenation, or deprotonation followed by reaction with an electrophile. The acidity of the methyl protons can be influenced by the electronic effects of the adjacent N-oxide and the fluorine atom on the ring. Activation of the methyl group often requires strong bases or radical initiators.

In related pyridine N-oxide systems, functionalization of a methyl group has been achieved. For example, under certain acidic conditions, the methyl group at the C-3 position of 2-methoxy-3-methylpyridine (B1590087) 1-oxide can undergo chlorination. While this is a different isomer, it demonstrates the potential for transformations involving the methyl group in this class of compounds.

Oxidation Reactions of the Methyl Substituent

The methyl group at the 2-position of this compound can undergo oxidation to afford the corresponding alcohol, (3-fluoropyridin-2-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. While specific literature on the direct oxidation of the methyl group of this compound is not abundant, the oxidation of similar pyridine N-oxide derivatives is well-documented. For instance, the oxidation of 2-methylpyridine (B31789) N-oxide can be achieved using various oxidizing agents.

A common method for the synthesis of (3-fluoropyridin-2-yl)methanol involves a multi-step pathway starting from quinolinic acid. This process includes anhydrization, esterification, ammoniation, amino fluorination, and finally, reduction of the ester group to yield the desired alcohol. google.com

A more direct, albeit challenging, approach would involve the selective oxidation of the methyl group. The N-oxide functionality can activate the adjacent methyl group towards oxidation. However, controlling the reaction to prevent over-oxidation to the corresponding aldehyde or carboxylic acid can be difficult.

Alkylation and Arylation at the Methyl Position

The methyl group of pyridine N-oxides can be functionalized through C-H activation. While specific examples for this compound are not extensively detailed in the provided search results, general principles of pyridine N-oxide chemistry suggest that the methyl group can be a site for alkylation and arylation reactions. These transformations often proceed via radical mechanisms or through deprotonation to form a nucleophilic species.

For instance, in photochemical Minisci-type alkylations, pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents, facilitating the C-H functionalization of electron-deficient heteroarenes. rsc.orgsemanticscholar.org This reactivity suggests the potential for functionalizing the methyl group of this compound under similar photochemical conditions. The reaction would likely involve the formation of an electron donor-acceptor (EDA) complex. rsc.orgsemanticscholar.org

Furthermore, the activation of the methyl group can be achieved under acidic conditions. For example, 2-methoxy-3-methylpyridine 1-oxide undergoes chlorination at the methyl group in the presence of HCl/AcOH. A similar strategy could potentially be applied to this compound to introduce a handle for further alkylation or arylation.

Deoxygenation and Reduction Reactions of the N-Oxide

The removal of the oxygen atom from the N-oxide group is a fundamental transformation, leading to the corresponding pyridine derivative. This deoxygenation can be achieved through various reductive methods.

Catalytic hydrogenation is a widely employed method for the deoxygenation of pyridine N-oxides. nih.gov This process typically utilizes transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov The reaction is generally efficient and chemoselective, leaving other functional groups intact. For instance, the hydrogenation of fluorinated pyridines to produce fluorinated piperidines has been successfully demonstrated using a heterogeneous palladium catalyst. nih.gov

Other reductive methods for deoxygenating pyridine N-oxides include the use of sulfur dioxide in a water-miscible polar solvent. google.com This process involves refluxing the N-oxide with sulfur dioxide, followed by basification to liberate the free pyridine. google.com Trivalent phosphorus compounds are also effective reagents for this transformation. acs.org

| Reductive Method | Catalyst/Reagent | Conditions | Product |

| Catalytic Hydrogenation | Pd/C or PtO₂ | H₂ atmosphere | 3-Fluoro-2-methylpyridine |

| Sulfur Dioxide Reduction | SO₂ | Reflux in polar solvent, then base | 3-Fluoro-2-methylpyridine |

| Phosphorus Compounds | PCl₃ or PPh₃ | Varies | 3-Fluoro-2-methylpyridine |

This table presents common methods for the deoxygenation of pyridine N-oxides, which are applicable to this compound.

In recent years, photocatalytic methods have emerged as a mild and efficient alternative for the deoxygenation of pyridine N-oxides. acs.org These strategies often utilize photoredox catalysts that can be excited by visible light to initiate the reduction process. Pyridine N-oxides can participate in photochemical reactions, leading to deoxygenation and the formation of the parent pyridine. rsc.orgnih.gov

The mechanism of photocatalytic deoxygenation can involve the formation of an electron donor-acceptor (EDA) complex between the pyridine N-oxide and a photosensitizer. rsc.orgnih.gov Upon irradiation, an electron transfer can occur, leading to the reduction of the N-oxide. The development of photocatalytic systems for C-H functionalization using pyridine N-oxides as HAT reagents also highlights their rich photochemical reactivity. rsc.orgsemanticscholar.org

Advanced Spectroscopic Analysis of Reaction Intermediates and Transition States

Understanding the intricate details of reaction mechanisms requires the use of advanced spectroscopic techniques to identify and characterize transient intermediates and transition states.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating reaction pathways involving this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the starting material, intermediates, and final products. For instance, in the synthesis of 7-azaindolines from aza-arene N-oxides, NMR is used to characterize the final products. acs.org The chemical shifts and coupling constants of the protons and carbons in the pyridine ring and the methyl group are sensitive to changes in the electronic environment, allowing for the monitoring of reaction progress and the identification of intermediates. ¹⁹F NMR would also be a crucial technique for tracking the fluorine atom throughout the reaction. Detailed NMR studies have been performed on the parent compound, 2-methylpyridine 1-oxide, providing a basis for comparison. nih.govchemicalbook.com

Mass Spectrometry: MS is used to determine the molecular weight of compounds and to gain insights into their fragmentation patterns, which can help in structure elucidation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of products and intermediates. In studies of pyridine N-oxide reactions, MS is routinely used to confirm the identity of the synthesized compounds. acs.org

By combining NMR and MS data, researchers can piece together the step-by-step mechanism of a chemical transformation, identifying key intermediates and providing evidence for proposed reaction pathways. For example, in the study of photochemical reactions of pyridine N-oxides, the observation of electron donor-acceptor complexes can be supported by spectroscopic data. nih.gov

In Situ Spectroscopic Monitoring of Transformations

The real-time analysis of chemical reactions as they occur, known as in situ or real-time spectroscopic monitoring, is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. For transformations involving this compound, various spectroscopic techniques can be employed to follow the consumption of the reactant and the formation of products in real-time. These methods provide a continuous stream of data, offering a deeper insight into the reaction mechanism compared to traditional offline analysis of quenched reaction aliquots.

The primary techniques for in situ monitoring of organic reactions, including those of pyridine N-oxide derivatives, are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netrsc.org The choice of method depends on the specific reaction being studied, the nature of the reactants and products, and the reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a particularly valuable tool for monitoring the transformations of this compound due to the presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. Real-time NMR experiments allow for the collection of spectra at regular intervals throughout the course of a reaction, enabling the tracking of species concentrations. mpg.de

For instance, in a deoxygenation reaction of a pyridine N-oxide, ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the protons on the pyridine N-oxide ring and the appearance of new signals for the resulting pyridine. nih.gov The integration of these signals provides a quantitative measure of the reaction progress. The chemical shifts of the protons on the aromatic ring are sensitive to the presence of the N-oxide group, and its removal leads to a characteristic upfield or downfield shift of the signals.

Furthermore, ¹⁹F NMR is a highly sensitive technique that can be used to monitor reactions involving this compound. The fluorine nucleus provides a clean spectroscopic window with a large chemical shift dispersion, making it an excellent probe for following the transformation of the starting material.

FlowNMR Spectroscopy

For reactions that are too fast to be monitored by conventional NMR or for reactions under non-standard conditions, FlowNMR spectroscopy is an effective alternative. rsc.org In a FlowNMR setup, the reaction mixture is continuously passed through the NMR spectrometer, allowing for the real-time monitoring of reactions under various conditions of temperature and pressure. This technique is particularly useful for studying fast reactions and for high-throughput reaction optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is another powerful technique for monitoring the transformations of this compound. rsc.org This method tracks changes in the vibrational frequencies of functional groups within the molecule. The N-oxide group has a characteristic stretching frequency, and its disappearance can be readily monitored. Similarly, the formation of new functional groups in the product will give rise to new absorption bands in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to monitor reactions that involve a change in the electronic structure of the chromophore. uu.nl The pyridine N-oxide moiety has a distinct UV absorption spectrum, and any transformation that alters the conjugation or the electronic nature of the pyridine ring will result in a change in the UV-Vis spectrum. This technique is particularly useful for studying reactions involving colored intermediates or products.

The data obtained from in situ spectroscopic monitoring can be used to generate kinetic profiles of the reaction, which in turn provide valuable information about the reaction mechanism and the factors that influence the reaction rate.

Interactive Data Table: Hypothetical In Situ ¹H NMR Monitoring of a Reaction

The following table illustrates the type of data that could be obtained from the in situ ¹H NMR monitoring of a hypothetical reaction of this compound.

| Reaction Time (minutes) | Integral of Reactant Proton Signal (Ar-H) | Integral of Product Proton Signal (Ar-H) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.70 | 0.30 | 30 |

| 30 | 0.55 | 0.45 | 45 |

| 40 | 0.40 | 0.60 | 60 |

| 50 | 0.25 | 0.75 | 75 |

| 60 | 0.10 | 0.90 | 90 |

Computational and Theoretical Investigations of 3 Fluoro 2 Methylpyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior and properties of molecules. For 3-Fluoro-2-methylpyridine (B130116) 1-oxide, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its molecular system with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for medium-sized organic molecules like substituted pyridine (B92270) N-oxides, offering a good balance between accuracy and computational cost. nih.goviosrjournals.org DFT calculations, often using hybrid functionals such as B3LYP, are instrumental in exploring the distribution of electrons and predicting chemical reactivity. worldscientific.comresearchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com

For 3-Fluoro-2-methylpyridine 1-oxide, the HOMO is expected to be localized primarily on the electron-rich pyridine N-oxide ring, particularly involving the p-orbitals of the oxygen and nitrogen atoms. The LUMO, conversely, is likely distributed over the pyridine ring's π* anti-bonding orbitals. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group influences the energy levels of these frontier orbitals. The fluorine atom tends to lower the energy of the molecular orbitals, while the methyl group raises them. The N-oxide group significantly affects the electronic distribution within the ring. nih.gov

The analysis of HOMO and LUMO energies helps in understanding the charge transfer interactions that can occur within the molecule. aimspress.com These calculations are vital for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Frontier Molecular Orbital Energies for Pyridine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine N-oxide | -6.58 | -0.89 | 5.69 |

| 2-Methylpyridine (B31789) 1-oxide | -6.45 | -0.75 | 5.70 |

| 3-Fluoropyridine (B146971) 1-oxide | -6.72 | -1.05 | 5.67 |

| This compound (Predicted) | -6.60 | -0.95 | 5.65 |

Note: The values for this compound are predictive and extrapolated from trends observed in related compounds. Actual computational results may vary based on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. chemrxiv.org Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory are used for precise calculations of molecular geometries and energies. iosrjournals.orgionicviper.org

For this compound, geometry optimization using ab initio methods would determine the most stable three-dimensional arrangement of its atoms, providing accurate bond lengths, bond angles, and dihedral angles. These calculations would likely confirm a planar or near-planar structure for the pyridine ring, which is typical for such aromatic systems. nih.gov The introduction of the methyl and fluoro groups adjacent to each other and to the N-oxide function can introduce minor steric strain, which these calculations can quantify. Energy calculations provide the total electronic energy of the molecule, which is essential for determining its thermodynamic stability. chemrxiv.org

Table 2: Selected Optimized Geometrical Parameters from Ab Initio Calculations (Predicted)

| Parameter | Predicted Value |

|---|---|

| Bond Length (Å) | |

| N-O | 1.34 |

| C2-N | 1.38 |

| C2-C3 | 1.40 |

| C3-F | 1.35 |

| C2-CH₃ | 1.51 |

| Bond Angle (°) | |

| C2-N-C6 | 125.0 |

| N-C2-C3 | 118.0 |

| F-C3-C2 | 119.5 |

Note: These values are estimations based on data from similar pyridine N-oxide structures and are subject to variation depending on the specific ab initio method and basis set employed.

Density Functional Theory (DFT) Studies of Electronic Structure

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be validated against experimental data. This synergy is crucial for the accurate assignment of spectral features to specific molecular motions.

Computational vibrational analysis can predict the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. nih.govnih.gov

For this compound, DFT calculations would predict a series of characteristic vibrational frequencies. Key predicted vibrations would include:

N-O stretching: A strong band characteristic of the N-oxide group.

C-F stretching: A strong band associated with the fluorine substituent.

C-H stretching: Vibrations from the methyl group and the aromatic ring.

Ring vibrations: Complex modes involving the stretching and deformation of the pyridine ring.

Comparing the computed spectrum with an experimental one allows for a detailed and reliable interpretation of the molecule's vibrational behavior. nih.gov Discrepancies between calculated and observed frequencies, which are common due to factors like anharmonicity and solvent effects, are often corrected using scaling factors. arxiv.org

Table 3: Predicted and Assigned Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Intensity | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3050 - 3150 | Medium | C-H stretching |

| ν(C-H) methyl | 2950 - 3000 | Strong | CH₃ stretching |

| ν(C=C), ν(C=N) | 1500 - 1650 | Strong | Pyridine ring stretching |

| δ(CH₃) | 1440 - 1470 | Medium | Methyl group bending |

| ν(N-O) | 1240 - 1280 | Very Strong | N-Oxide stretching |

| ν(C-F) | 1200 - 1250 | Strong | C-F stretching |

Note: Predicted frequencies are based on typical ranges for the assigned functional groups in similar molecules and are subject to variation from actual computational outputs.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides powerful tools for predicting NMR spectra, which can aid in structure elucidation and verification. Density Functional Theory (DFT) is a widely used method for calculating the NMR chemical shifts of molecules with a high degree of accuracy. nih.govnih.gov For a molecule like this compound, DFT calculations would be employed to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The process involves optimizing the molecule's geometry using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p), TZVP). nih.govnih.gov Following geometry optimization, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The N-oxide functional group significantly influences the electronic distribution within the pyridine ring, generally increasing the electron density at the ortho (2 and 6) and para (4) positions. youtube.com The fluorine atom at position 3 and the methyl group at position 2 introduce further electronic and steric effects. A computational study would precisely quantify these effects on the chemical shifts of the ring protons and carbons. For instance, the carbon atom attached to the fluorine (C3) would exhibit a large resonance in the ¹³C NMR spectrum, and the magnitude of the C-F coupling constants could also be predicted.

A combined experimental and theoretical study on the related 2-methylpyridine 1-oxide demonstrated excellent agreement between DFT-calculated values and experimental data, validating the reliability of this approach for pyridine N-oxide systems. nih.gov A similar predictive study for this compound would produce data akin to that presented in the hypothetical table below, which illustrates the typical output of such an investigation.

Interactive Data Table: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H4 | 7.15 | 7.18 |

| H5 | 7.25 | 7.29 |

| H6 | 8.10 | 8.14 |

| CH₃ | 2.50 | 2.52 |

| C2 | 148.5 | 148.9 |

| C3 | 155.0 (d, ¹JCF ≈ 250 Hz) | 155.4 (d, ¹JCF ≈ 252 Hz) |

| C4 | 125.3 | 125.6 |

| C5 | 127.8 | 128.1 |

| C6 | 138.2 | 138.5 |

| ¹⁹F | -129.5 | -130.0 |

Note: The data in this table is illustrative and hypothetical, based on typical values for similar fluorinated pyridine N-oxides. It serves to demonstrate the expected outcome of a DFT-based NMR prediction study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for understanding the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction pathways. nih.govacs.org For this compound, these methods can predict its reactivity towards electrophiles and nucleophiles, which is crucial for its synthetic application.

Transition State Characterization and Activation Energy Determination

The N-oxide group activates the pyridine ring for various transformations. youtube.comresearchgate.net To study a specific reaction, such as a nucleophilic substitution or a nih.govnih.gov-sigmatropic rearrangement, computational chemists model the entire reaction coordinate. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states (TS) that connect them.

A transition state is a first-order saddle point on the potential energy surface. Its structure is located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. Once a TS structure is found, a frequency calculation is performed to confirm it has exactly one imaginary frequency, which corresponds to the vibrational mode of the bond-breaking/forming process.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. For example, in the N-arylation of an aza-arene N-oxide, DFT calculations can be used to model the proposed nih.govnih.gov-sigmatropic rearrangement step, providing the structure of the cyclic transition state and the associated energy barrier, thereby supporting the proposed mechanism. acs.org Studies on the N-oxidation of 3-methylpyridine (B133936) have used modeling to understand reaction kinetics and safety, demonstrating the practical utility of these calculations. researchgate.net

Analysis of Regioselectivity and Stereoselectivity

Many reactions involving substituted pyridines can yield multiple products. Regioselectivity refers to the preference for reaction at one position over another. The N-oxide group typically directs nucleophilic attack to the C2 and C4 positions. youtube.com The presence of the fluorine at C3 and methyl at C2 in this compound creates a complex regiochemical question. Would a nucleophile attack at C4 or C6?

Computational modeling can answer this by calculating the activation energies for all possible reaction pathways. nih.gov The pathway with the lowest activation energy will be the major product, and the calculated product ratios can be compared with experimental outcomes. For instance, computational studies on the synthesis of 1,2,3-triazoles have successfully used DFT to predict and explain the regioselectivity of cycloaddition reactions. nih.gov

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be analyzed. nih.gov If a reaction involving this compound creates a new chiral center, computational models can determine the transition state energies leading to the different stereoisomers. The energy difference between these diastereomeric transition states allows for the prediction of the stereochemical outcome.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

In drug discovery, understanding how chemical structure relates to biological activity is paramount. Computational methods provide a rapid means to explore the structure-activity relationship (SAR) of a lead compound and its derivatives. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govmdpi.com This method is used to hypothesize the binding mode and estimate the binding affinity of a compound like this compound to a specific enzyme or receptor.

The process begins with the three-dimensional structures of the ligand and the protein, the latter often obtained from the Protein Data Bank (PDB). The docking software (e.g., AutoDock, Glide) then samples numerous possible conformations of the ligand within the protein's active site and scores them based on a scoring function that estimates binding energy. nih.govmdpi.com The resulting binding score (e.g., in kcal/mol) gives an estimate of the binding affinity.

For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the N-oxide oxygen and protein residues, or halogen bonds involving the fluorine atom. To further refine the results of docking and study the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are often performed. rsc.orgnih.govacademie-sciences.fr MD simulations model the movements of atoms in the complex, providing insights into the flexibility of the protein and the stability of the key interactions identified in docking.

Interactive Data Table: Hypothetical Docking Results for a Derivative of this compound against a Kinase Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Parent Compound | -7.5 | Lys72, Asp184 | Hydrogen Bond, Ionic |

| 4-Chloro derivative | -8.2 | Lys72, Asp184, Phe169 | Hydrogen Bond, Halogen Bond |

| 4-Methoxy derivative | -7.1 | Lys72, Asp184 | Hydrogen Bond |

Note: This table is a hypothetical example illustrating how docking results for a series of analogs might be presented. The protein target and residues are illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a statistical relationship between the chemical properties of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for derivatives of this compound, one would first need a dataset of compounds with measured biological activity (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is generated that correlates the descriptors with the activity. acs.org For example, a simplified QSAR equation might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C

Such a model can guide the synthesis of new derivatives. For instance, if the model shows that higher lipophilicity (logP) and a larger dipole moment increase activity, chemists can design new analogs with these features to improve potency. nih.govnih.gov

Applications and Research Directions of 3 Fluoro 2 Methylpyridine 1 Oxide and Its Derivatives

Medicinal Chemistry Applications

The fluorinated pyridine (B92270) N-oxide scaffold is a key constituent in the design and synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the N-oxide functionality provides a site for further chemical modification. mdpi.com

Role as a Privileged Scaffold in Drug Design

The 3-fluoro-2-methylpyridine (B130116) core is considered a privileged scaffold in drug design. This is due to its ability to serve as a structural motif in compounds targeting a variety of biological targets. The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme. The unique electronic properties conferred by the fluorine atom and the pyridine ring system contribute to this versatility, allowing for the fine-tuning of a molecule's biological activity. google.com

The pyridine N-oxide moiety itself is a valuable functional group in medicinal chemistry. It can act as a directing group in chemical reactions and can be reduced to the corresponding pyridine, providing a route to a diverse range of derivatives. nih.gov The combination of the fluorine atom and the N-oxide group in 3-fluoro-2-methylpyridine 1-oxide creates a unique chemical entity with significant potential for the development of new drugs.

Radiopharmaceutical Development and PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers. Fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide for PET due to its favorable decay properties. nih.govacs.org this compound and its derivatives are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers.

The development of efficient and robust methods for the incorporation of ¹⁸F into aromatic systems is a major focus of radiochemistry research. acs.org Pyridine N-oxides have emerged as promising precursors for radiofluorination, offering alternative strategies to traditional methods.

One approach involves the direct nucleophilic (radio)fluorination of pyridine N-oxides. nih.gov For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide to produce 3-fluoro-4-nitropyridine (B80604) N-oxide has been successfully demonstrated and applied to ¹⁸F-labeling. nih.gov This method provides a route to meta-fluorinated pyridines, which are often challenging to synthesize using other techniques.

Another strategy involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which can then serve as precursors for both ¹⁹F and ¹⁸F fluorination. acs.orgacs.org This method offers regioselective access to 2-fluoropyridines and has been successfully applied to the radiosynthesis of PET tracers like [¹⁸F]AV-1451. acs.orgacs.org

The use of ¹⁸F-labeled building blocks, such as [¹⁸F]epifluorohydrin, is another important strategy for the synthesis of PET tracers containing a 3-[¹⁸F]fluoro-2-hydroxypropyl moiety. d-nb.info These methods have been used to automate the synthesis of tracers like [¹⁸F]FMISO and [¹⁸F]PM-PBB3. d-nb.info

Table 2: ¹⁸F-Labeling Strategies for PET Tracer Development | Strategy | Description | Key Advantages | References | | --- | --- | --- | | Direct Radiofluorination of Pyridine N-Oxides | Nucleophilic substitution on activated pyridine N-oxide precursors. | Access to meta-fluorinated pyridines. | nih.gov | | 2-Pyridyltrialkylammonium Salt Precursors | Conversion of pyridine N-oxides to ammonium (B1175870) salts followed by fluorination. | Regioselective synthesis of 2-fluoropyridines. | acs.orgacs.org | | ¹⁸F-Labeled Building Blocks | Use of pre-labeled synthons for incorporation into larger molecules. | Versatile for labeling complex biomolecules. | d-nb.info | | C–H Radiofluorination | Direct replacement of a C–H bond with ¹⁸F. | Avoids prefunctionalization of precursors. | acs.org |

Application in Molecular Imaging Probes

The development of molecular imaging probes is crucial for the non-invasive study of biological processes at the molecular and cellular levels. Positron Emission Tomography (PET) is a powerful imaging modality that relies on the detection of positron-emitting radionuclides. The fluorine-18 (¹⁸F) isotope is a preferred radionuclide for PET due to its convenient half-life (approximately 110 minutes) and low positron energy. The unique properties of this compound and its derivatives make them promising candidates for the development of novel ¹⁸F-labeled PET tracers.

The presence of the fluorine atom in these compounds provides a direct site for radiolabeling with ¹⁸F. Research has demonstrated the feasibility of synthesizing ¹⁸F-labeled compounds for PET imaging. For instance, methods for the direct radiofluorination of pyridine N-oxides have been developed to produce meta-fluorinated pyridines, a challenging synthetic step. rsc.orgnih.gov This approach has been successfully applied to the synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine, highlighting the potential of pyridine N-oxides as precursors for ¹⁸F-labeled radiopharmaceuticals. rsc.orgnih.gov

Derivatives of fluorinated pyridines are being explored for imaging specific biological targets. For example, ¹⁸F-labeled L-fluoroalanine derivatives have been synthesized and evaluated as potential imaging agents for cancer detection. nih.gov Furthermore, a derivative, 5-[¹⁸F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine ([¹⁸F]MK-3328), has shown promise as a PET agent for detecting β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov The development of such probes often involves creating molecules with high specificity and appropriate pharmacokinetic properties to ensure clear imaging of the target tissue with minimal background signal. acs.org The structural features of this compound can be modified to tune these properties, making it a versatile platform for designing novel molecular imaging probes.

Organic Synthesis and Materials Science Applications

The distinct chemical reactivity of this compound establishes it as a valuable component in both organic synthesis and the creation of new materials. pipzine-chem.com

This compound serves as a key intermediate in the synthesis of more complex molecules. The fluorine atom and the N-oxide functionality influence the reactivity of the pyridine ring, allowing for selective chemical transformations. For instance, the N-oxide group can direct metallation to the C6 position, and can also be removed at a later synthetic stage. This controlled reactivity is advantageous in multi-step syntheses of pharmaceuticals and other fine chemicals. pipzine-chem.com The parent compound, 3-fluoro-2-methylpyridine, is recognized as a versatile building block for creating biologically active compounds, with the fluorine atom enhancing reactivity and selectivity. chemimpex.com Synthetic methods to produce diversely substituted 3-fluoropyridines are continually being developed, further expanding the utility of these building blocks. acs.orgresearchgate.net

The pyridine ring is a core structure in many agrochemicals. agropages.com Fluorinated pyridine derivatives, in particular, are prominent in modern, high-efficacy, low-toxicity pesticides. agropages.com The introduction of a fluorine atom can significantly alter the biological activity and physicochemical properties of a molecule, often leading to enhanced efficacy. 3-Fluoro-2-methylpyridine and its N-oxide derivative are therefore valuable precursors in the development of new agrochemicals. pipzine-chem.comchemimpex.com The synthesis and application of trifluoromethylpyridines, a related class of compounds, are well-established in the agrochemical industry, with numerous products containing this moiety. semanticscholar.org This highlights the general importance of fluorinated pyridines in creating effective crop protection agents.

In materials science, the incorporation of fluorinated pyridine units into polymers can impart unique properties. These properties can include enhanced thermal stability, specific electrical characteristics, and distinct optical properties. For example, introducing a structural unit derived from 3-fluoro-2-methylpyridine into a polymer backbone could lead to materials suitable for applications in electronic devices or as novel light-emitting materials. pipzine-chem.com The N-oxide functionality can also participate in coordination with metal ions, opening possibilities for the creation of functional metal-organic frameworks (MOFs) or other coordination polymers with tailored properties.

Role in Asymmetric Synthesis and Catalysis

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, heavily relies on the use of chiral catalysts and ligands.

Pyridine N-oxides that are chiral have emerged as effective ligands in transition-metal-catalyzed asymmetric reactions and as organocatalysts in their own right. researchgate.net While specific research on the application of chiral derivatives of this compound is still emerging, the general principles suggest significant potential. By introducing a chiral substituent to the this compound scaffold, it is possible to create a new class of chiral ligands. The stereoelectronic environment created by the fluorine atom, the methyl group, and the N-oxide could lead to high levels of stereocontrol in catalytic reactions. researchgate.netresearchgate.net

The development of such chiral ligands is an active area of research. For example, new chiral pyridine-type N-oxides have been synthesized and shown to be effective catalysts in the asymmetric allylation of aldehydes. researchgate.net The synthesis of various chiral building blocks, including those based on pyridine structures, is crucial for advancing asymmetric synthesis. researchgate.netnih.govresearchgate.net The exploration of this compound derivatives as platforms for new chiral ligands and organocatalysts represents a promising direction for future research.

Future Research Perspectives and Emerging Trends

The exploration of this compound and its derivatives is poised for significant advancement, driven by the demand for novel chemical entities in pharmaceuticals and agrochemicals. chemimpex.com Future research is increasingly focused on enhancing the efficiency, sustainability, and scope of synthetic methodologies, as well as accelerating the discovery of new applications through modern screening techniques.

Sustainable Synthesis Approaches (e.g., Green Chemistry Principles)

A major emerging trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact and improve safety. For pyridine N-oxides, this involves a shift from traditional batch processes to more efficient and inherently safer continuous operations. Research into the N-oxidation of related compounds, such as 3-methylpyridine (B133936), has demonstrated that intensified reaction conditions (higher temperatures) can paradoxically lead to safer and more efficient processes, achieving yields of over 98% with reduced risk of thermal runaway. researchgate.net

Future efforts for synthesizing this compound will likely focus on implementing similar strategies. The use of response surface methodology can help identify optimal and safer reaction conditions with a minimal number of experiments. researchgate.net Key areas of development include the use of safer oxidizing agents like hydrogen peroxide and the move towards solvent-free or halide-free reaction conditions, which aligns with the core tenets of green chemistry. researchgate.netrsc.org The development of such processes is crucial for making the synthesis of these valuable intermediates economically viable and environmentally sustainable on an industrial scale. pipzine-chem.com

Table 1: Application of Green Chemistry Principles to N-Oxide Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Waste Prevention | Optimizing reactions to maximize yield (>98%) and minimize by-product formation, as seen in related N-oxidation studies. researchgate.net |

| Atom Economy | Designing transformations that incorporate a maximum amount of starting material into the final product. |

| Less Hazardous Chemical Syntheses | Using safer oxidants like aqueous hydrogen peroxide instead of more hazardous alternatives. researchgate.net |

| Safer Solvents and Auxiliaries | Developing solvent-free synthesis protocols, similar to the C-H functionalization of other pyridine N-oxides. rsc.org |

| Design for Energy Efficiency | Utilizing intensified reaction conditions (e.g., higher temperature) that can lead to shorter reaction times and higher efficiency. researchgate.net |

| Catalysis | Employing catalytic methods over stoichiometric reagents to improve efficiency and reduce waste. rsc.orgrsc.org |

Exploration of Novel Reactivity Patterns

The unique electronic properties of this compound, stemming from the interplay between the electron-withdrawing fluorine atom and the activating N-oxide group, make it a compelling substrate for exploring novel chemical reactions. Research on related pyridine N-oxides has revealed innovative reactivity, such as facile C-H functionalization reactions with dialkylcyanamides to produce substituted ureas in high yields without the need for solvents or halides. rsc.org

A particularly promising area is the use of aza-arene N-oxides in domino reactions and sigmatropic rearrangements to build complex heterocyclic scaffolds. acs.org For instance, a novel strategy employs O-vinylhydroxylamines, which react with aza-arene N-oxides to trigger a pipzine-chem.compipzine-chem.com-sigmatropic rearrangement, leading to the formation of 7-azaindolines and 7-azaindoles. acs.org These structures are highly sought after in medicinal chemistry for their biological activity. acs.org Applying such methodologies to this compound could provide rapid access to a new class of highly functionalized azaindole derivatives, which are difficult to synthesize using traditional methods. acs.org The development of these novel reactivity patterns allows for the efficient construction of molecules with significant potential for drug discovery. acs.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

Given that the 3-fluoro-2-methylpyridine scaffold is a valuable building block for creating biologically active compounds for the pharmaceutical and agrochemical industries, its N-oxide derivative is an ideal candidate for the creation of derivative libraries. chemimpex.compipzine-chem.com Combinatorial chemistry enables the rapid synthesis of a large number of distinct but structurally related molecules from a common core.

These libraries of this compound derivatives can then be subjected to high-throughput screening (HTS) to quickly assess their biological activity against various targets. HTS uses automated, robotic systems to test thousands of chemicals for their effects in in-vitro assays, such as their ability to modulate the activity of nuclear receptors or other key biological pathways. nih.gov The Toxicology in the 21st Century (Tox21) program is an example of a large-scale HTS initiative that aims to prioritize chemicals for further toxicological evaluation. nih.gov By creating and screening a focused library of derivatives, researchers can efficiently identify novel hits or leads for the development of new drugs and crop protection agents. chemimpex.compipzine-chem.com This approach accelerates the discovery process, moving from a versatile chemical intermediate to functional, high-value compounds.

Table 2: Hypothetical High-Throughput Screening Workflow

| Step | Description |

|---|---|

| 1. Library Generation | Synthesize a diverse library of compounds derived from this compound using various chemical reactions. |

| 2. Assay Development | Develop a robust biological assay relevant to a desired therapeutic area (e.g., antiviral, antibacterial) or agrochemical function. chemimpex.com |

| 3. High-Throughput Screen | Use automated systems to test the entire compound library against the biological target to identify "hits." nih.gov |

| 4. Hit Confirmation | Re-test the initial hits using orthogonal assays to confirm their activity and eliminate false positives. nih.gov |

| 5. Lead Optimization | Synthesize new analogues of the confirmed hits to improve potency, selectivity, and pharmacokinetic properties. chemimpex.com |

Q & A

Basic Research Question

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts.

- Recrystallization : Methanol/water mixtures yield crystalline products for X-ray analysis .

- HPLC : Reverse-phase C18 columns resolve closely related isomers .

How can computational methods predict reactivity of novel derivatives?

Advanced Research Question

DFT calculations model transition states to predict regioselectivity and stability. For example, Fukui indices identify nucleophilic/electrophilic sites, while molecular docking screens bioactivity in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.